molecular formula C21H26ClFN2O3 B496414 GLP-1R modulator C16

GLP-1R modulator C16

Cat. No.: B496414
M. Wt: 408.9g/mol
InChI Key: PQAPAXXUERVALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GLP-1R modulator C16 is an allosteric modulator that enhances the binding of glucagon-like peptide-1 (GLP-1) to its receptor (GLP-1R) via a transmembrane site. This compound has shown significant potential in enhancing the efficacy of GLP-1, which is crucial for metabolic regulation, particularly in the context of type 2 diabetes and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R modulator C16 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure consistency and quality. This includes large-scale synthesis in controlled environments, purification processes such as crystallization or chromatography, and rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: GLP-1R modulator C16 primarily undergoes allosteric modulation reactions. It does not typically participate in common organic reactions like oxidation, reduction, or substitution under standard conditions .

Common Reagents and Conditions: The compound is stable under physiological conditions and does not react with common reagents used in organic synthesis. It is typically dissolved in dimethyl sulfoxide (DMSO) for experimental purposes .

Major Products Formed: As an allosteric modulator, this compound does not form major products through chemical reactions. Its primary role is to enhance the binding affinity of GLP-1 to GLP-1R .

Scientific Research Applications

GLP-1R modulator C16 has a wide range of applications in scientific research:

Mechanism of Action

GLP-1R modulator C16 exerts its effects by binding to a transmembrane site on the GLP-1 receptor. This binding enhances the affinity of GLP-1 for its receptor, leading to increased activation of downstream signaling pathways. These pathways include the stimulation of insulin secretion from pancreatic β-cells and the inhibition of glucagon release from α-cells, contributing to improved glucose homeostasis .

Comparison with Similar Compounds

Uniqueness: GLP-1R modulator C16 is unique in its specific binding site and the degree of enhancement it provides to GLP-1 binding. Its efficacy in enhancing GLP-1 binding and subsequent signaling pathways makes it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C21H26ClFN2O3

Molecular Weight

408.9g/mol

IUPAC Name

N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C21H26ClFN2O3/c1-26-21-13-16(14-24-7-8-25-9-11-27-12-10-25)5-6-20(21)28-15-17-18(22)3-2-4-19(17)23/h2-6,13,24H,7-12,14-15H2,1H3

InChI Key

PQAPAXXUERVALT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)F

Canonical SMILES

COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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